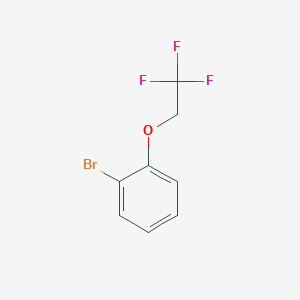

1-(苄氧基)-2-氟-4-硝基苯

描述

The compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a chemical that is not directly discussed in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the thermal properties of perfluoroalkyl ethoxy-substituted nitrobenzenes and benzonitriles are explored, indicating that such compounds can exhibit smectic liquid-crystalline properties . Additionally, the synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes suggests the potential for nitrobenzene derivatives to participate in intricate chemical reactions .

Synthesis Analysis

The synthesis of nitrobenzene derivatives can be complex and diverse. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield from commercially available precursors, demonstrating the feasibility of synthesizing substituted nitrobenzenes with specific functional groups . Similarly, the preparation of 2-Fluoro-5-nitrobenzonitrile involved reactions with amines and amino acids, showcasing the reactivity of such compounds . These examples suggest that the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would likely involve multi-step reactions with careful control of conditions to introduce the benzyloxy and nitro groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 1,3-bis(4-nitrofuroxan-3-yl)-4-nitrobenzene was confirmed using this method . The planarity and orientation of substituents on the benzene ring can significantly affect the properties of the molecule, as seen in the case of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, where the benzaldehyde and nitroaniline fragments were found to be essentially planar and parallel . These findings imply that the molecular structure of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would also be crucial in determining its physical and chemical properties.

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo a variety of chemical reactions. The gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates indicates that nitro groups can participate in redox and cycloaddition reactions . Moreover, the reactivity of 2-Fluoro-5-nitrobenzonitrile with amines and NH-heteroaromatic compounds suggests that the nitro and fluoro substituents can influence the course of nucleophilic substitution reactions . These insights suggest that 1-(Benzyloxy)-2-fluoro-4-nitrobenzene could also be reactive towards nucleophiles and could be used in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and substituents. The smectic properties of perfluoroalkyl ethoxy-substituted nitrobenzenes indicate that such compounds can form ordered phases with specific layer spacings . The crystal structure of 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene reveals a deformation of the aromatic ring and specific nitrogen-fluorine distances, which could affect the compound's reactivity and stability . These studies suggest that the physical and chemical properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would need to be investigated to understand its potential applications and behavior in various environments.

科学研究应用

合成和表征

合成技术

化合物1-(苄氧基)-2-氟-4-硝基苯可以通过各种化学反应合成。例如,相关化合物1-氟-2,5-二甲氧基-4-硝基苯是通过将2-氟-1,4-二甲氧基苯与硝酸反应合成的,表明了合成相关氟硝基苯化合物的潜在途径 (Sweeney, McArdle, & Aldabbagh, 2018)。

表征技术

X射线晶体学和各种光谱方法如NMR、EI-MS和FT-IR被用于表征这些化合物。这对于确认它们的化学结构和纯度至关重要 (Sweeney, McArdale, & Aldabbagh, 2018)。

在合成其他化合物中的应用

- 合成中间体: 1-(苄氧基)-2-氟-4-硝基苯的结构使其成为合成其他复杂有机化合物的潜在中间体。例如,类似的氟硝基苯化合物已被用于铜催化合成2-芳基苯并咪唑衍生物,表明其在复杂有机合成中的实用性 (Sayahi et al., 2018)。

化学中的高级应用

催化和有机反应

该化合物可以参与催化过程和有机反应。例如,类似化合物1-氟-2-硝基苯已被用于有机催化合成苯并噁唑和苯并噻唑。这突显了它在促进各种化学反应中的潜在应用 (Alla, Sadhu, & Punniyamurthy, 2014)。

相转移催化

它可以用于相转移催化,正如在多位点相转移催化剂下超声辅助制备类似化合物1-丁氧基-4-硝基苯时所示。这表明了它在提高有机反应效率方面的潜力 (Harikumar & Rajendran, 2014)。

作用机制

Target of Action

The primary targets of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene are likely to be enzymes or receptors that interact with benzylic compounds . These targets play a crucial role in various biochemical reactions, including oxidation and reduction processes .

Mode of Action

1-(Benzyloxy)-2-fluoro-4-nitrobenzene may interact with its targets through nucleophilic substitution reactions . The compound’s benzylic position enhances its reactivity, allowing it to participate in SN1, SN2, and E1 reactions . The resulting changes could include the formation of new compounds or the alteration of existing ones .

Biochemical Pathways

The compound’s action could affect various biochemical pathways. For instance, it might influence the formation of oximes and hydrazones, which are chemical reactions involving aldehydes and ketones . The compound could also impact the oxidation of alkyl side-chains, particularly those on a benzene ring .

Result of Action

The action of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene at the molecular and cellular levels could result in various outcomes. For instance, it could lead to the formation of new compounds, such as oximes or hydrazones . It could also cause changes in the structure or function of its targets .

Action Environment

The action, efficacy, and stability of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound’s reactivity could be enhanced in an acidic environment .

属性

IUPAC Name |

2-fluoro-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEYJMWVGVVRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621799 | |

| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |

CAS RN |

76243-24-8 | |

| Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)